
A Comprehensive Spectroscopic Guide to 2-(2-
Chlorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-(2-Chlorophenoxy)propanoic

acid

CAS No.: 25140-86-7

Cat. No.: B1361824

Get Quote

Introduction
2-(2-Chlorophenoxy)propanoic acid is a chemical compound belonging to the class of

phenoxy herbicides. While not as commercially prevalent as its regulated analogues like 2,4-D

or Mecoprop, its structural characterization is of paramount importance for researchers in

environmental science, toxicology, and drug development, particularly in the study of auxin

mimics and potential metabolites of more complex herbicides. The unambiguous identification

and purity assessment of such molecules are critically dependent on a multi-technique

spectroscopic approach.

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-(2-
Chlorophenoxy)propanoic acid, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for scientists

and professionals, this document moves beyond a simple data repository. It explains the

causality behind the spectral features, outlines self-validating experimental protocols, and

grounds the interpretation in established chemical principles, thereby providing a robust

framework for the comprehensive characterization of this molecule.
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Molecular Identity and Structure
The foundational step in any analysis is confirming the basic properties of the analyte.

Property Value Source

Chemical Formula C₉H₉ClO₃ NIST[1]

Molecular Weight 200.62 g/mol NIST[1]

CAS Number 25140-86-7 NIST[1]

The structure, shown below, features a chiral center at the second carbon of the propanoic acid

chain, an ether linkage, and a chlorinated aromatic ring. These features give rise to a distinct

and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual

hydrogen (¹H) and carbon (¹³C) atoms.

Expertise in Practice: The Rationale for NMR
For a molecule like 2-(2-Chlorophenoxy)propanoic acid, ¹H NMR is essential to confirm the

substitution pattern on the aromatic ring and the structure of the propanoic acid side chain. The

coupling patterns (splitting) between adjacent protons provide definitive evidence of

connectivity. ¹³C NMR complements this by confirming the total number of unique carbon

environments, a crucial check for symmetry and overall structural integrity.

Experimental Protocol: Acquiring High-Fidelity NMR
Data
A self-validating NMR protocol ensures reproducibility and accuracy.
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its ability to dissolve a wide

range of organic compounds and its single, well-defined residual solvent peak.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

setting the 0 ppm reference point for both ¹H and ¹³C spectra.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

optimal signal dispersion and resolution, which is critical for resolving the complex multiplets

of the aromatic protons.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H

coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp

line, simplifying analysis.

Sample Preparation

Data Acquisition (400 MHz)

Data Processing & Analysis

Weigh Compound
(~5-10 mg)

Dissolve in CDCl3
with TMS (~0.7 mL)

Transfer to
NMR Tube

Insert into
Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
(Proton Decoupled)

Fourier Transform
& Phase Correction Integrate ¹H Signals Assign Peaks &

Analyze Coupling

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data & Interpretation
The following data is based on a 400 MHz spectrum recorded in CDCl₃.[2]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Broad Singlet 1H
H-9 (Carboxylic Acid, -

COOH)

7.39 Doublet of Doublets 1H H-3 (Aromatic)

7.23 Triplet of Doublets 1H H-5 (Aromatic)

6.98 Triplet of Doublets 1H H-4 (Aromatic)

6.89 Doublet of Doublets 1H H-6 (Aromatic)

4.81 Quartet 1H H-2 (-O-CH-)

1.73 Doublet 3H H-1 (-CH₃)

Interpretation:

The highly deshielded, broad singlet at ~10.5 ppm is characteristic of a carboxylic acid

proton (H-9), which is often broad due to hydrogen bonding.

The signals between 6.89 and 7.39 ppm correspond to the four protons on the substituted

aromatic ring. Their distinct multiplicities confirm the ortho-substitution pattern.

The quartet at 4.81 ppm is assigned to the methine proton (H-2). It is split into a quartet by

the three adjacent methyl protons (H-1), consistent with the n+1 rule (3+1=4).

The doublet at 1.73 ppm, integrating to three protons, is assigned to the methyl group (H-1).

It is split into a doublet by the single adjacent methine proton (H-2), again following the n+1

rule (1+1=2).

¹³C NMR Spectral Data & Interpretation
An experimental ¹³C NMR spectrum for 2-(2-Chlorophenoxy)propanoic acid is not available

in publicly accessible databases. However, based on established chemical shift prediction

algorithms and data from its structural isomers, a predicted spectrum can be reliably

constructed. The following table presents these predicted chemical shifts.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~178 C-8 (C=O)

Typical chemical shift for a

carboxylic acid carbonyl

carbon.

~152 C-6' (Ar C-O)

Aromatic carbon directly

attached to the electron-

withdrawing ether oxygen is

deshielded.

~131 C-2' (Ar C-Cl)
Aromatic carbon bearing the

chlorine atom.

~130 C-4' (Ar C-H) Aromatic methine carbon.

~128 C-5' (Ar C-H) Aromatic methine carbon.

~123 C-3' (Ar C-H) Aromatic methine carbon.

~115 C-1' (Ar C-H)
Aromatic methine carbon,

ortho to the ether linkage.

~73 C-2 (-O-CH-)

Aliphatic carbon attached to

the ether oxygen is

significantly deshielded.

~18 C-1 (-CH₃)
The terminal methyl group is

the most shielded carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule by measuring the absorption of infrared radiation corresponding to specific bond

vibrations.

Expertise in Practice: The Diagnostic Power of IR
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For this molecule, IR is invaluable for quickly confirming the presence of three critical features:

the broad O-H stretch of the carboxylic acid, the sharp and intense C=O stretch of the carbonyl

group, and the C-O stretch of the ether linkage. The presence and position of these bands

provide a high degree of confidence in the sample's identity.

Experimental Protocol: A Robust ATR-FTIR Method
Attenuated Total Reflectance (ATR) has largely replaced traditional KBr pellets for its simplicity

and reproducibility.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with

a suitable solvent (e.g., isopropanol) and running a background scan.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

IR Spectral Data & Interpretation
The following data is sourced from the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H Stretch (Carboxylic Acid)

~1720 Strong, Sharp
C=O Stretch (Carbonyl of

Carboxylic Acid)

~1240 Strong
C-O Stretch (Ether and

Carboxylic Acid)

~1100 Medium C-O Stretch (Ether)

~750 Strong
C-Cl Stretch and Aromatic C-H

Bend (ortho-disubstituted)
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Interpretation:

The very broad absorption band spanning from 3300 to 2500 cm⁻¹ is the most definitive

feature of a carboxylic acid, resulting from the O-H bond stretching within a hydrogen-

bonded dimer.

The intense, sharp peak around 1720 cm⁻¹ is characteristic of the C=O stretching vibration

of the carbonyl group in the carboxylic acid.

The strong bands in the 1300-1100 cm⁻¹ region are attributed to C-O stretching vibrations

from both the ether linkage and the carboxylic acid C-O single bond.

A strong band around 750 cm⁻¹ is typical for the C-Cl stretching vibration and the out-of-

plane C-H bending of an ortho-disubstituted benzene ring.

2-(2-Chlorophenoxy)propanoic Acid

-COOH Ar-O-R Ar-Cl

IR Absorption Bands (cm⁻¹)

3300-2500 (Broad O-H) ~1720 (Strong C=O) ~1240 (Strong C-O) ~750 (Strong C-Cl)

Click to download full resolution via product page

Caption: Correlation of molecular functional groups to key IR absorptions.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization.

Expertise in Practice: Validating Identity with MS
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The primary goal of using Electron Ionization (EI) MS is twofold. First, to observe the molecular

ion peak ([M]⁺˙) and confirm that its mass-to-charge ratio (m/z) matches the calculated

molecular weight of 200.62 Da. Second, to observe the characteristic isotopic pattern for a

chlorine-containing compound. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%)

and ³⁷Cl (~24.2%), which results in two molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, with a relative

intensity ratio of approximately 3:1. This pattern is a definitive marker for the presence of a

single chlorine atom.

Experimental Protocol: GC-MS for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile

compounds like phenoxy herbicides, as it provides both separation and identification.

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak

shape, the carboxylic acid can be derivatized to its methyl ester (e.g., using diazomethane or

BF₃/methanol). This is a standard procedure in the environmental analysis of phenoxy

herbicides.[3]

GC Separation: Inject the sample (derivatized or underivatized) into a GC equipped with a

suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte

from any impurities or solvent.

Ionization: As the compound elutes from the GC column, it enters the MS source where it is

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their m/z ratio and detected.

MS Spectral Data & Interpretation
The following data is based on the Electron Ionization (EI) mass spectrum from the NIST

database.
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m/z Relative Intensity (%) Proposed Fragment Ion

200/202 ~20
[C₉H₉ClO₃]⁺˙ (Molecular Ion,

[M]⁺˙)

128/130 100
[C₆H₅ClO]⁺˙ (Chlorophenol

radical cation)

73 ~80
[C₃H₅O₂]⁺ (Propionyl

fragment)

45 ~40 [COOH]⁺ (Carboxyl fragment)

Interpretation:

The peaks at m/z 200 and 202 represent the molecular ion ([M]⁺˙) and its isotope peak

([M+2]⁺˙), respectively. Their approximate 3:1 intensity ratio confirms the presence of one

chlorine atom, and the mass of 200 Da matches the molecular weight of the compound.

The base peak (most intense) at m/z 128/130 is characteristic of phenoxy-containing

compounds. It results from the cleavage of the ether bond, generating the stable 2-

chlorophenol radical cation.

The peak at m/z 73 corresponds to the loss of the chlorophenoxy radical, leaving the

propionyl portion of the molecule with a positive charge.

The peak at m/z 45 is a common fragment representing the carboxyl group.

[C₉H₉ClO₃]⁺˙
m/z 200/202

[C₆H₅ClO]⁺˙
m/z 128/130
(Base Peak)

- •C₃H₄O₂

[C₃H₅O₂]⁺
m/z 73

- •C₆H₄ClO

Click to download full resolution via product page
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Caption: Proposed primary fragmentation pathway for 2-(2-Chlorophenoxy)propanoic acid in

EI-MS.

Conclusion
The collective evidence from ¹H NMR, IR, and Mass Spectrometry provides a cohesive and

definitive characterization of 2-(2-Chlorophenoxy)propanoic acid. ¹H NMR confirms the

specific arrangement of the propanoic acid side chain and the ortho-substitution on the

aromatic ring. IR spectroscopy provides rapid verification of the essential carboxylic acid and

ether functional groups. Finally, Mass Spectrometry confirms the correct molecular weight and

the presence of a single chlorine atom through its characteristic isotopic pattern, while its

fragmentation pattern corroborates the proposed structure. This multi-faceted spectroscopic

profile serves as a reliable reference for the identification, purity assessment, and further

investigation of this compound in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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